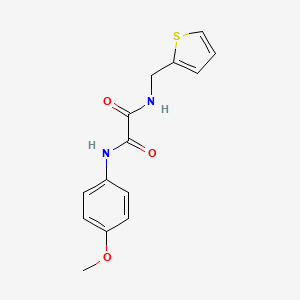

N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide

Description

N'-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is a bis-amide derivative featuring a central oxamide core (NH–CO–CO–NH) substituted with a 4-methoxyphenyl group and a thiophen-2-ylmethyl moiety. This compound’s structure combines aromatic (methoxyphenyl) and heteroaromatic (thiophene) components, which are critical for modulating electronic properties, solubility, and biological interactions. Oxamides are known for their hydrogen-bonding capabilities, making them valuable in crystal engineering and drug design .

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-11-6-4-10(5-7-11)16-14(18)13(17)15-9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZHSVFSTWYAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 4-methoxyaniline with thiophene-2-carboxaldehyde to form an intermediate Schiff base, which is then reduced and subsequently reacted with oxalyl chloride to yield the final oxamide product. The reaction conditions often include:

- Solvents such as ethanol or dichloromethane

- Catalysts like acid or base

- Temperature control to optimize yield and purity

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, efficiency, and safety. This might include continuous flow reactors, automated synthesis, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The oxamide group can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block for more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and inhibition.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural analogs of N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide include:

Key Observations :

- The target compound’s oxamide core distinguishes it from most analogs, which typically feature single amide bonds.

- Thiophene substitution is uncommon in the analogs, except in compounds with sulfamoyl-thiophene carboxamides (e.g., ). Thiophene contributes to π-π stacking and electronic effects.

- 4-Methoxyphenyl is a shared substituent in several analogs (e.g., ), suggesting its role in enhancing lipophilicity and metabolic stability.

Key Observations :

- Analogs with 4-methoxyphenyl substituents (e.g., ) exhibit anti-inflammatory and hypoglycemic activities, suggesting the target compound may share similar properties.

- Thiophene-containing analogs (e.g., ) are often explored for kinase inhibition or anticancer activity due to their electron-rich aromatic systems.

Physicochemical Data:

Data Tables

Table 1: Structural and Functional Group Comparison

| Compound | Aromatic Group | Heterocycle | Amide Type | Additional Groups |

|---|---|---|---|---|

| Target Compound | 4-Methoxyphenyl | Thiophene | Oxamide | — |

| N-[2-(4-Methoxyphenyl)ethyl]oleamide | 4-Methoxyphenyl | — | Single | Oleoyl chain |

| VM-6 | Biphenyl, trifluoromethylphenyl | — | Single | Nitrate ester |

| N-(4-Chlorophenethyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide | Chlorophenyl, ethoxyphenyl | Thiophene | Single | Sulfamoyl, methyl |

Biological Activity

N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H16N2O3S

- Molecular Weight : 304.36 g/mol

- Structural Features : The compound features a methoxy-substituted phenyl group and a thiophen-2-ylmethyl moiety, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Schiff Base : Reaction of 4-methoxyaniline with thiophene-2-carboxaldehyde.

- Reduction : The Schiff base is reduced to form an intermediate.

- Final Oxamide Formation : The intermediate is reacted with oxalyl chloride to yield the final product.

Reaction Conditions :

- Solvents: Ethanol or dichloromethane

- Catalysts: Acid or base

- Temperature: Controlled to optimize yield and purity

Pharmacological Potential

Research indicates that this compound exhibits several noteworthy biological activities:

- Antioxidant Activity : Preliminary studies suggest significant antioxidant potential, which may be attributed to the presence of the thiophene ring and the methoxy group.

- Antimicrobial Properties : Investigations have shown that this compound can inhibit the growth of various bacterial strains, indicating potential as an antibacterial agent.

- Enzyme Inhibition : It has been studied for its ability to interact with specific enzymes, potentially modulating their activity through competitive or non-competitive inhibition.

The mechanism by which this compound exerts its biological effects is primarily through interaction with biological targets such as enzymes and receptors. Its binding affinity and interaction dynamics are crucial for understanding its pharmacokinetics and pharmacodynamics.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antioxidant | Significant DPPH radical scavenging activity | |

| Antimicrobial | Inhibition against E. coli and S. aureus | |

| Enzyme Inhibition | Competitive inhibition of tyrosinase |

Research Highlights

- Antioxidant Studies : A study utilizing the DPPH assay demonstrated that this compound exhibits strong radical scavenging activity, suggesting its potential use in formulations aimed at oxidative stress mitigation.

- Antimicrobial Testing : In vitro tests revealed that the compound effectively inhibited the growth of several pathogenic bacteria, highlighting its potential as a therapeutic agent in infectious diseases.

- Enzyme Interaction Studies : Research focusing on enzyme kinetics showed that this compound could serve as a lead for developing new enzyme inhibitors, particularly in cancer therapies where enzyme modulation is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.